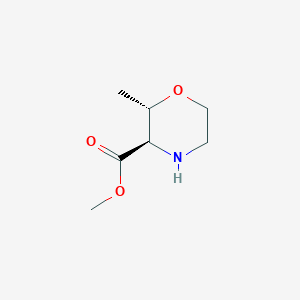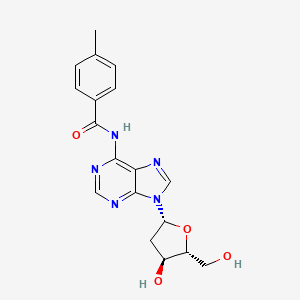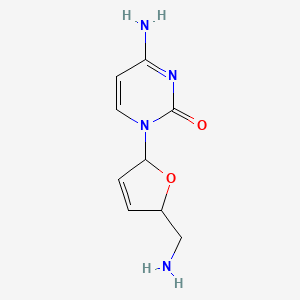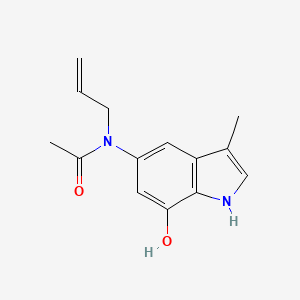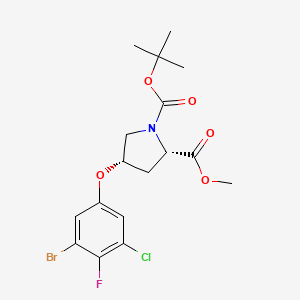
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxy group and the tert-butyl and methyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
科学的研究の応用
Chemistry
In chemistry, 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to modulate biological pathways could make it a candidate for drug discovery and development.
Medicine
In the field of medicine, this compound may be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may impart desirable characteristics to the final products, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. Examples include:
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromo-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chloro-5-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C17H20BrClFNO5 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromo-5-chloro-4-fluorophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H20BrClFNO5/c1-17(2,3)26-16(23)21-8-10(7-13(21)15(22)24-4)25-9-5-11(18)14(20)12(19)6-9/h5-6,10,13H,7-8H2,1-4H3/t10-,13-/m0/s1 |
InChIキー |
GHHZQTVBUCRYHH-GWCFXTLKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=C(C(=C2)Br)F)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=C(C(=C2)Br)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)


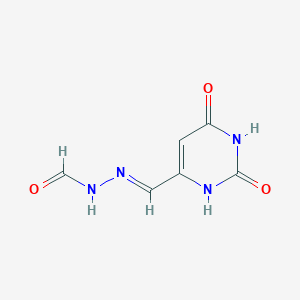
![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
